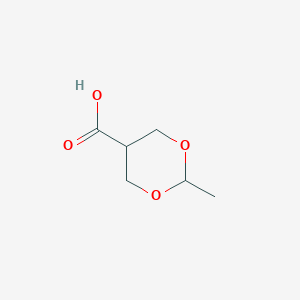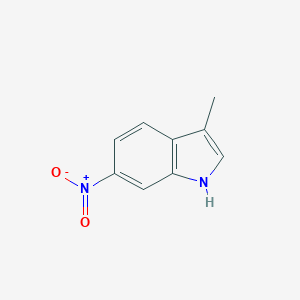
3-Methyl-6-nitro-1H-Indol
Übersicht
Beschreibung
3-Methyl-6-nitro-1H-indole is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry . The compound 3-methyl-6-nitro-1H-indole is characterized by a methyl group at the third position and a nitro group at the sixth position of the indole ring.
Wissenschaftliche Forschungsanwendungen
3-Methyl-6-nitro-1H-indole has several applications in scientific research:
Wirkmechanismus
Target of Action
3-Methyl-6-Nitro-1H-Indole, like other indole derivatives, plays a significant role in cell biology . Indole derivatives are known to bind with high affinity to multiple receptors , making them valuable for the treatment of various disorders in the human body . .
Mode of Action
Indole derivatives are known to interact with their targets, causing changes that result in their biological activity . For instance, some indole derivatives have been reported to inhibit the Sir 2 protein .
Biochemical Pathways
Indole derivatives are known to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Indole derivatives are known to have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-methyl-6-nitro-1H-indole typically involves nitration and methylation reactions. One common method is the nitration of 3-methylindole using nitric acid in the presence of sulfuric acid to introduce the nitro group at the sixth position . Another approach involves the methylation of 6-nitroindole using methyl iodide in the presence of a base such as potassium carbonate .
Industrial Production Methods: Industrial production of 3-methyl-6-nitro-1H-indole often employs optimized reaction conditions to ensure high yield and purity. This includes controlling the reaction temperature, solvent choice, and reaction time. For example, the nitration reaction can be carried out at low temperatures to minimize side reactions .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Methyl-6-nitro-1H-indole undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at positions 2 and 5.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed:
Oxidation: Formation of nitroindole oxides.
Reduction: Formation of 3-methyl-6-amino-1H-indole.
Substitution: Formation of halogenated indole derivatives.
Vergleich Mit ähnlichen Verbindungen
3-Methylindole: Lacks the nitro group, making it less reactive in certain chemical reactions.
6-Nitroindole: Lacks the methyl group, affecting its biological activity and chemical reactivity.
1-Methyl-3-nitro-1H-indole: Similar structure but with a methyl group at the nitrogen atom, altering its chemical properties.
Uniqueness: 3-Methyl-6-nitro-1H-indole is unique due to the presence of both the methyl and nitro groups, which confer distinct chemical reactivity and biological activity. This combination allows for specific interactions in chemical reactions and biological systems, making it a valuable compound in research and industrial applications .
Eigenschaften
IUPAC Name |
3-methyl-6-nitro-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-6-5-10-9-4-7(11(12)13)2-3-8(6)9/h2-5,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXOBRUMCGPOJLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC2=C1C=CC(=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20391765 | |
| Record name | 3-methyl-6-nitro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20391765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133053-76-6 | |
| Record name | 3-methyl-6-nitro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20391765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 3-methyl-6-nitro-1H-indole (2,3,6-DMNI) a promising matrix for MALDI mass spectrometry?
A1: 2,3,6-DMNI exhibits several advantageous properties as a MALDI matrix:
- Dual-polarity ion production: It facilitates the generation of both positive and negative ions from a wide range of analytes, including lipids, peptides, proteins, glycans, and perfluorooctanesulfonic acid (PFOS) compounds. [] This dual-polarity capability allows for broader analyte coverage in a single analysis.
- Enhanced ionization efficiency: Compared to some traditional matrices, 2,3,6-DMNI demonstrates improved ionization efficiency, leading to better detection sensitivity for complex mixtures. [] This characteristic is particularly beneficial for analyzing samples with low analyte concentrations.
- Successful application in MALDI imaging: The research highlights the successful use of 2,3,6-DMNI as a matrix for MALDI imaging of blueberry tissue. [] Its ability to facilitate the identification of plant metabolites and lipids within a specific spatial context makes it valuable for biological research.
Q2: Are there any specific advantages of using 2,3,6-DMNI for MALDI imaging compared to other matrices?
A2: While the article doesn't directly compare 2,3,6-DMNI to other matrices specifically for imaging, it highlights its ability to enhance ionization in the negative ion mode m/z 600-900 region. [] This suggests that 2,3,6-DMNI might be particularly advantageous for analyzing certain classes of compounds, such as lipids, which are often detected in this mass range. Further research is needed to fully characterize its performance compared to other matrices for specific imaging applications.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


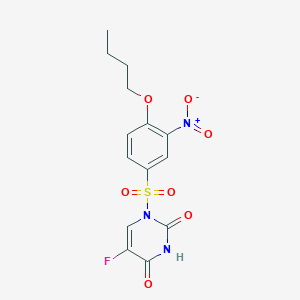
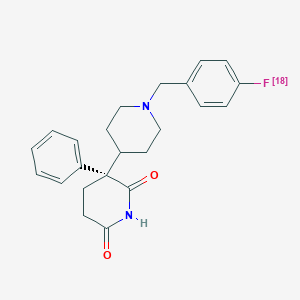
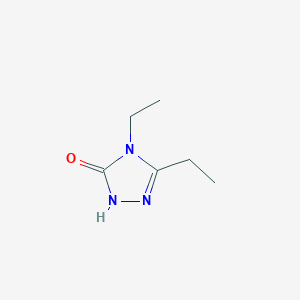
![1-[2-AMINO-5-(3-DIMETHYLAMINO-6-DIMETHYL-AMMONIO-9-XANTHENYL)PHENOXY]-2-(2-AMINO-5-METHYLPHENOXY)-ETHANE-N,N,N',N'-TETRAACETIC ACID CHLORIDE](/img/structure/B143825.png)
![5-[2,3-dihydroxy-1-(1H-indol-3-yl)propyl]-13-(hydroxymethyl)-9-methyl-10-propan-2-yl-3,9,12-triazatricyclo[6.6.1.04,15]pentadeca-1,4,6,8(15)-tetraen-11-one](/img/structure/B143827.png)

![2-Methyl-2,7-diazaspiro[4.4]nonane](/img/structure/B143834.png)



